molecular formula C8H5FN2O3 B3295071 4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid CAS No. 887569-35-9

4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid

Cat. No.: B3295071
CAS No.: 887569-35-9
M. Wt: 196.13 g/mol
InChI Key: AOIINTFZIPLFEF-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position of the indazole ring enhances the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with ethyl oxalyl chloride, followed by cyclization and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-6-oxo-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 4-fluoro-6-amino-1H-indazole-3-carboxylic acid.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

    4-Fluoro-1H-indazole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    6-Hydroxy-1H-indazole-3-carboxylic acid: Lacks the fluorine atom, affecting its binding affinity and specificity.

Uniqueness: 4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-4-1-3(12)2-5-6(4)7(8(13)14)11-10-5/h1-2,12H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIINTFZIPLFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 2
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 3
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 4
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 5
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 6
4-Fluoro-6-hydroxy-1H-indazole-3-carboxylic acid

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